N-Ethylthiophene-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of various thiophene derivatives has been explored in several studies. For instance, nitrothiophene carboxamides with N-(omega-aminoalkyl) side chains were prepared by reacting thiophenecarbonyl chloride with omega-aminoalkylamine . Similarly, ethyl 2-aminothiophene-3-carboxylates reacted with Lawesson's reagent to yield unexpected O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives . Another study reported the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide from 4-chlorobenzenamine . These examples demonstrate the diverse synthetic routes employed to create thiophene derivatives with various functional groups.
Molecular Structure Analysis
The molecular structures of thiophene derivatives have been characterized using different analytical techniques. For example, the crystal structures of N,N'-disubstituted 3,4-ethylenedioxythiophene-2,5-dicarboxamides were determined by X-ray structure analysis, revealing axial chirality and a preference for the s-trans/s-trans conformer . In another study, the structure of N-butylthiophene-3-carboxamide was analyzed at 130K, showing that the N-butylcarboxamide group is almost planar with the thiophene ring . These findings highlight the importance of structural analysis in understanding the properties of thiophene derivatives.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, as evidenced by the formation of metal complexes with N-ethoxycarbonylthiophene-2-thiocarboxamide and transition metals, leading to sulfur abstraction . Additionally, the reaction of ethyl 2-aminothiophene-3-carboxylates with Lawesson's reagent resulted in the formation of phosphonamidothioate derivatives, suggesting a mechanism involving carbonyl sulfide extrusion . These studies provide insight into the reactivity of thiophene compounds and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing ester groups in poly(hexyl thiophene-3-carboxylate) and poly(octyl thiophene-3-carboxylate) affects their spectroscopic properties and thermal stability . The intermolecular interactions, such as hydrogen bonding and Lewis acid-base interactions, also play a crucial role in determining the properties of these compounds, as seen in the crystal structure of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate .
Case Studies
Several case studies have been reported, such as the slight radiosensitization of the KHT sarcoma in mice by 2-methyl-N-[2-(dimethyl-amino)ethyl]-3-nitrothiophene-5-carboxamide . Another case involved the synthesis and structural characterization of six closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, which exhibited different molecular conformations and hydrogen bonding patterns . These case studies provide valuable examples of the practical applications and implications of thiophene derivatives in various fields.
Scientific Research Applications
Synthesis and Biological Evaluation
N-Ethylthiophene-3-carboxamide derivatives have been explored in the synthesis of various compounds with potential biological activities. For instance, a study focused on synthesizing a series of nitrothiophene-5-carboxamides with potential as radiosensitizers and bioreductively activated cytotoxins (Threadgill et al., 1991). Additionally, research on the conversion of azomethine to carboxamido group in cobalt(III) complexes offers insights into model complexes for Co-containing nitrile hydratase, an enzyme important in industrial and environmental processes (Tyler et al., 2001).
Chemical Properties and Reactions
The chemical behavior of N-Ethylthiophene-3-carboxamide derivatives is a subject of interest in organic chemistry. For example, a study examined the piperidinodebromination of some 2-bromo-4-R-5-nitrothiophene-3-carboxamides, providing insights into the kinetic and steric effects during these reactions (Consiglio et al., 1985). Another research effort explored the preparation of N-Alkyl(Aryl), N-Isothiocyanatomethyl Carboxamides, contributing to the synthesis of thiadiazepin-6-ones, a class of compounds with potential pharmaceutical applications (Vass & Szalontai, 1986).
Applications in Material Science
In the field of materials science, N-Ethylthiophene-3-carboxamide derivatives have been utilized in developing advanced materials. A study on modified 3,4-ethylenedioxythiophene as a conjugated side chain in polymers demonstrated its role in enhancing the detectivity of polymer photodetectors (Zhang et al., 2015).
Fluorescence and Sensing Applications
The use of thiophene derivatives in fluorescence and sensing applications is another area of research. A study highlighted the fluorescence "turn-on" sensing of carboxylate anions with oligothiophene-based compounds, indicating potential uses in chemical sensing and analysis (Kim & Ahn, 2008).
Crystallography and Structural Analysis
Structural analysis of N-Ethylthiophene-3-carboxamide derivatives has been conducted to understand their molecular configuration. For instance, a study on N-Butylthiophene-3-carboxamide and its derivatives provided insights into the molecular structure and hydrogen bonding patterns in these compounds (Gable et al., 1997).
properties
IUPAC Name |
N-ethylthiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-8-7(9)6-3-4-10-5-6/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBYRWXQWJIZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879128 | |
Record name | 3-Thiophenecarboxamide,N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylthiophene-3-carboxamide | |
CAS RN |
150079-41-7 | |
Record name | 3-Thiophenecarboxamide,N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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